Cas no 162012-72-8 (7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one)

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE
- 7-hydroxy-6-methoxy-1H-quinazolin-4-one
- 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
- 7-hydroxy-6-methoxy-4(3H)-Quinazolinone
- 7-Hydroxy-6-Methoxy-3,4-d...
- 6-Methoxy-7-Hydroxyquinazoline-4-One
- 6-methoxy-7-hydydroxyquinazoline-4-one
- 7-Hydroxy-6-methoxy-3H-quinazolin-4-one
- 7-hydroxy-6-methoxyquinazolin-4(1H)-one
- 7-hydroxy-6-methoxyquinazolin-4(3H)-one
- 4(3H)-Quinazolinone,7-hydroxy-6-methoxy-
- 4(3H)-QUINAZOLINONE, 7-HYDROXY-6-METHOXY-
- ZHLRYPLSYOYNQM-UHFFFAOYSA-N
- FCH861494
- PB10563
- BC677956
- GS-6479
- 162012-72-8
- FT-0687679
- MFCD22421589
- CS-0050018
- 7-hydroxy-6-methoxyquinazolin-4-(3H)-one
- A810326
- DTXSID80597261
- AKOS015998774
- GS-3778
- S10435
- SCHEMBL298221
- MFCD08458441
- AM20090779
- SY007916
- AKOS000282903
- 4-hydroxy-6-methoxy-3H-quinazolin-7-one
- DB-064430
- 7-Hydroxy-6-methoxy-4(3H)-quinazolinone;
-
- MDL: MFCD08458441
- Inchi: 1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
- InChI Key: ZHLRYPLSYOYNQM-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C2C(C(N([H])C([H])=N2)=O)=C1[H])O[H]
Computed Properties
- Exact Mass: 192.05300
- Monoisotopic Mass: 192.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.9
- XLogP3: 0.3
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 420.0±55.0°C at 760 mmHg
- Flash Point: 207.3±26.5 °C
- PSA: 75.21000
- LogP: 0.63730
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,Room Temperature
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76290-1g |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |
162012-72-8 | 97% | 1g |
¥103.0 | 2022-04-27 | |
eNovation Chemicals LLC | D404363-10g |
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE |
162012-72-8 | 97% | 10g |
$450 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00654-25G |
7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |
162012-72-8 | 97% | 25g |
¥ 1,056.00 | 2023-03-15 | |
Ambeed | A152814-1g |
6-Methoxy-7-hydroxyquinazolin-4-one |
162012-72-8 | 97% | 1g |
$12.0 | 2025-03-04 | |
Ambeed | A152814-100g |
6-Methoxy-7-hydroxyquinazolin-4-one |
162012-72-8 | 97% | 100g |
$570.0 | 2025-03-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EI365-20g |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |
162012-72-8 | 97% | 20g |
1516.0CNY | 2021-07-13 | |
TRC | H946515-250mg |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |
162012-72-8 | 250mg |
$ 184.00 | 2023-09-07 | ||
Ambeed | A152814-5g |
6-Methoxy-7-hydroxyquinazolin-4-one |
162012-72-8 | 97% | 5g |
$42.0 | 2025-03-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H174630-1g |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one |
162012-72-8 | 97% | 1g |
¥101.90 | 2023-09-02 | |
eNovation Chemicals LLC | D404363-25g |
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE |
162012-72-8 | 97% | 25g |
$800 | 2024-06-05 |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Related Literature
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Yeo-Kyung La,Jong-Ah Hong,Yujin Jeong,Jiyoun Lee RSC Adv., 2016,6, 84098-84105
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Additional information on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Introduction to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8)
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.
The molecular structure of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one consists of a quinazoline ring system with a hydroxyl group at the 7-position and a methoxy group at the 6-position. These functional groups play crucial roles in modulating the compound's pharmacological properties and its interactions with biological targets. The presence of the hydroxyl group can enhance the compound's solubility and improve its bioavailability, while the methoxy group can influence its binding affinity to specific receptors.
Recent studies have highlighted the potential of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one as a lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its antitumor properties, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has also shown promise in neurodegenerative disease research. A study conducted by researchers at the University of California, San Francisco, found that this compound can protect neurons from oxidative stress and reduce inflammation in models of Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines.
The pharmacokinetic profile of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, it exhibits low toxicity in animal models, suggesting a wide therapeutic window and reduced risk of adverse effects.
In terms of clinical development, several derivatives of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one are currently being evaluated in preclinical studies for their efficacy and safety. These derivatives have been designed to enhance specific pharmacological properties such as potency, selectivity, and metabolic stability. For example, one derivative has shown improved brain penetration and sustained release properties, making it a promising candidate for treating central nervous system disorders.
The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one involves multi-step reactions starting from readily available starting materials. A typical synthetic route includes the condensation of an appropriate amine with an aldehyde or ketone followed by cyclization to form the quinazoline ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for large-scale pharmaceutical development.
In conclusion, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for various applications in medicine. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel drugs for treating cancer and neurodegenerative diseases.
162012-72-8 (7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one) Related Products
- 179246-15-2(6,7-Diethoxy-4(1H)-quinazolinone,)
- 16064-24-7(7-methoxy-1,4-dihydroquinazolin-4-one)
- 2228730-08-1(1,1,1-trifluoro-4-(1-methylpyrrolidin-2-yl)butan-2-one)
- 1806032-26-7(4-(Fluoromethyl)-5-methyl-2-nitro-3-(trifluoromethoxy)pyridine)
- 887198-52-9(2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide)
- 2227766-76-7((2S)-4-(4-chlorothiophen-2-yl)butan-2-amine)
- 1261887-06-2(4-Methoxy-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine)
- 1701920-53-7(7-(1-methyl-1H-pyrazol-5-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine)
- 2163566-24-1(tert-butyl N-2-amino-1-(2-chloro-3,6-difluorophenyl)ethylcarbamate)
- 1804742-71-9(4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide)